2,5-Dichloro-8-methylquinoline-3-carboxaldehyde

MAO-B Inhibition Neurodegenerative Disease Enzyme Assay

Researchers requiring the precise 2,5-dichloro-8-methyl substitution pattern for reproducible SAR studies face unreliable sourcing-generic isomers yield unpredictable outcomes. This compound provides a validated, batch-consistent solution. • Validated MAO-B inhibitor scaffold (IC50 = 17 μM) - a defined starting point for potency optimization and selectivity profiling. • Reactive 3-carboxaldehyde enables rapid Schiff base, hydrazone, and focused library synthesis without scaffold ambiguity. • Defined physicochemical profile (XLogP3 = 3.6, TPSA = 29.96 Ų) supports cell-permeable probe and fluorescent derivative design. • Consistent purity across batches; bulk quantities available for preclinical lead optimization campaigns.

Molecular Formula C11H7Cl2NO
Molecular Weight 240.08 g/mol
CAS No. 948291-36-9
Cat. No. B1369025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dichloro-8-methylquinoline-3-carboxaldehyde
CAS948291-36-9
Molecular FormulaC11H7Cl2NO
Molecular Weight240.08 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C=C1)Cl)C=C(C(=N2)Cl)C=O
InChIInChI=1S/C11H7Cl2NO/c1-6-2-3-9(12)8-4-7(5-15)11(13)14-10(6)8/h2-5H,1H3
InChIKeyMZAQCBDOHHPKOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,5-Dichloro-8-methylquinoline-3-carboxaldehyde (CAS 948291-36-9): A Versatile Quinoline-3-carboxaldehyde Building Block


2,5-Dichloro-8-methylquinoline-3-carboxaldehyde (CAS 948291-36-9) is a substituted quinoline derivative with the molecular formula C11H7Cl2NO and a molecular weight of 240.09 g/mol. It is a yellow crystalline solid featuring chlorine substituents at the 2- and 5-positions, a methyl group at the 8-position, and a reactive carboxaldehyde functionality at the 3-position [1]. This specific substitution pattern imparts a unique set of chemical and physical properties that are of interest in synthetic and medicinal chemistry research . As an aldehyde-functionalized quinoline, it serves as a versatile intermediate for the construction of more complex heterocyclic systems and is provided to early discovery researchers as part of collections of unique chemicals .

Why Generic Substitution Fails: The Critical Role of 2,5-Dichloro-8-methyl Substitution Pattern in 948291-36-9


In quinoline-based chemistry, seemingly minor alterations in the substitution pattern can drastically alter a compound's physicochemical properties, biological activity, and synthetic utility. The specific 2,5-dichloro-8-methyl substitution pattern on the quinoline-3-carboxaldehyde scaffold imparts a distinct molecular architecture that cannot be replicated by other positional isomers or mono-substituted analogs. The presence of chlorine substituents and the carboxaldehyde group significantly influence reactivity and biological interactions . Modifications to the chlorine or methyl positions significantly alter bioactivity, as demonstrated by comparative studies on structural analogs . For researchers requiring precise molecular properties—such as a specific XLogP3-AA of 3.6, an exact mass of 238.9904692 Da, or a defined substitution pattern for downstream derivatization—substituting 948291-36-9 with a generic quinoline-3-carboxaldehyde or a different dichloro isomer (e.g., 2,7-dichloro or 4,6-dichloro analogs) would yield a different compound with unpredictable outcomes, potentially invalidating experimental results or necessitating costly re-optimization [1].

Quantitative Differentiation of 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde (CAS 948291-36-9) vs. Structural Analogs


MAO-B Inhibition Activity: 948291-36-9 Demonstrates Distinct Potency Profile Compared to Other Quinoline Derivatives

In a direct head-to-head comparison of enzyme inhibition, 2,5-dichloro-8-methylquinoline-3-carboxaldehyde (CAS 948291-36-9) was evaluated against human membrane-bound monoamine oxidase B (MAO-B) expressed in insect cell membranes. The compound exhibited an IC50 value of 17,000 nM (17 μM) in this assay, as measured by the reduction in conversion of kynuramine to 4-hydroxyquinoline [1]. While this level of potency is moderate, it provides a quantifiable benchmark for this specific substitution pattern. This data point is critical for medicinal chemists exploring structure-activity relationships (SAR) around the quinoline-3-carboxaldehyde scaffold, as even small changes in substitution can lead to orders of magnitude differences in target engagement.

MAO-B Inhibition Neurodegenerative Disease Enzyme Assay

Physicochemical Differentiation: XLogP3-AA and Topological Polar Surface Area (TPSA) of 948291-36-9

Computed physicochemical properties provide a clear, quantifiable basis for selecting 2,5-dichloro-8-methylquinoline-3-carboxaldehyde over other quinoline-3-carboxaldehyde derivatives. The target compound has a calculated XLogP3-AA value of 3.6, a topological polar surface area (TPSA) of 29.96 Ų, and an exact mass of 238.9904692 Da [1]. These values are distinct from those of closely related analogs. For instance, 2-chloro-8-methylquinoline-3-carboxaldehyde (CAS 73568-26-0), which lacks the second chlorine atom at the 5-position, exhibits a different lipophilicity profile and synthetic reactivity . Similarly, 2,8-dichloroquinoline-3-carboxaldehyde (CAS 144918-96-7), which lacks the 8-methyl group, has a lower molecular weight and altered electronic properties. The specific combination of substituents in 948291-36-9 results in a unique physicochemical signature that directly impacts its behavior in partitioning, permeability, and reactivity in condensation reactions.

Physicochemical Properties Lipophilicity Drug-likeness

Synthetic Utility: The 3-Carboxaldehyde Moiety Enables Unique Derivatization Pathways Not Possible with Non-Aldehyde Analogs

The presence of a reactive carboxaldehyde group at the 3-position distinguishes 2,5-dichloro-8-methylquinoline-3-carboxaldehyde (948291-36-9) from non-aldehyde analogs such as 2,5-dichloro-8-methylquinoline (CAS 1340414-32-5). The aldehyde functionality serves as a versatile handle for a wide array of synthetic transformations, including condensation reactions to form Schiff bases, hydrazones, and oximes, as well as serving as a precursor for the introduction of various functional groups via nucleophilic addition or oxidation/reduction sequences . This capability is not shared by the non-aldehyde analog, which lacks this key reactive site. Furthermore, the dichloro and methyl substituents enhance the compound's reactivity and selectivity in cross-coupling reactions, cyclizations, and other transformations, allowing for precise modifications in pharmaceutical and agrochemical applications .

Organic Synthesis Heterocyclic Chemistry Building Blocks

Optimal Research Applications for 2,5-Dichloro-8-methylquinoline-3-carboxaldehyde (948291-36-9)


Medicinal Chemistry: Synthesis of Quinoline-Based Libraries for MAO-B Inhibitor Development

Given its demonstrated, albeit moderate, MAO-B inhibitory activity (IC50 = 17 μM) [1], 2,5-dichloro-8-methylquinoline-3-carboxaldehyde serves as a validated starting point for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity against this target. The reactive aldehyde group allows for rapid diversification through condensation reactions, enabling the generation of focused libraries of Schiff bases, hydrazones, and other derivatives for biological evaluation .

Chemical Biology: Development of Novel Molecular Probes and Tool Compounds

The unique combination of physicochemical properties—including an XLogP3-AA of 3.6 and a TPSA of 29.96 Ų [2]—positions this compound as a suitable scaffold for designing cell-permeable probes. Its distinct substitution pattern can be leveraged to create affinity probes or fluorescent derivatives for target identification and mechanism-of-action studies, particularly in the context of kinase or enzyme inhibition.

Synthetic Methodology: Exploration of Chemoselective Transformations on a Polyfunctional Quinoline Scaffold

The presence of multiple reactive sites (two chlorine atoms, a methyl group, and an aldehyde) makes 948291-36-9 an ideal substrate for developing and testing new synthetic methodologies. Researchers can investigate chemoselective cross-coupling reactions at the chlorine positions in the presence of the aldehyde, or explore tandem reactions that leverage the aldehyde for initial condensation followed by subsequent functionalization of the halogenated core .

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